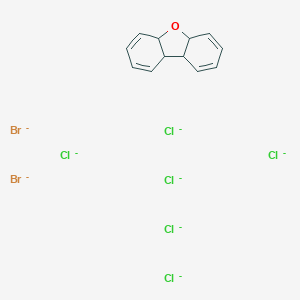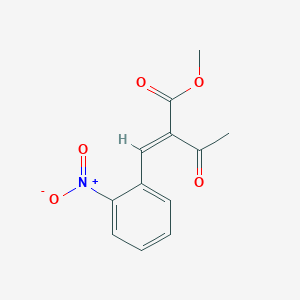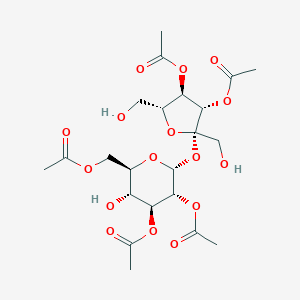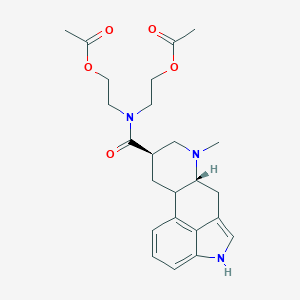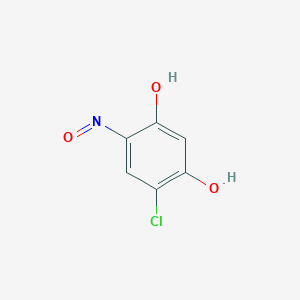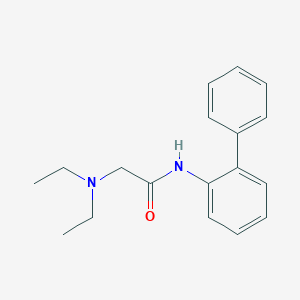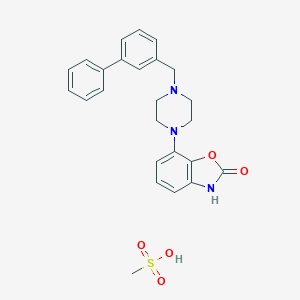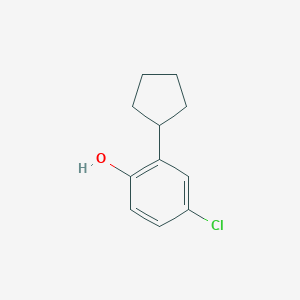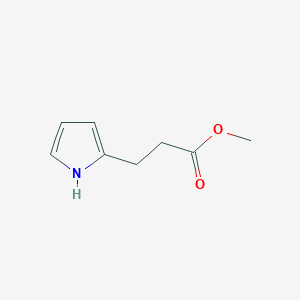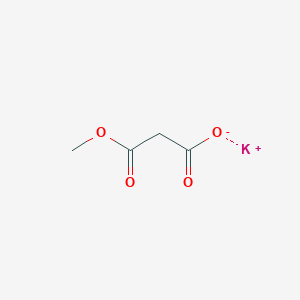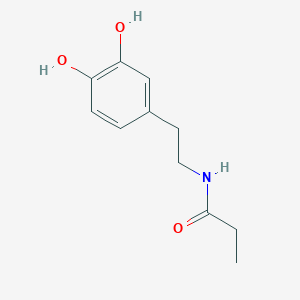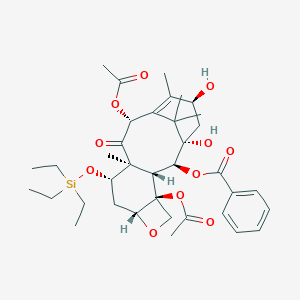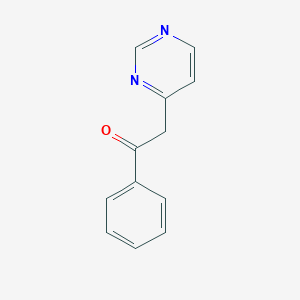
1-Phenyl-2-pyrimidin-4-ylethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidinone derivatives often involves multi-component condensation reactions or specific substitutions on the pyrimidine ring. For example, 1-alkyl-5-phenyl-4(1H)pyrimidinones have been synthesized by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, a process that indicates the versatility of pyrimidinone synthesis methods (Beck & Gajewski, 1976).
Molecular Structure Analysis
Structural investigations of similar compounds reveal that pyrimidinones can exhibit nonplanar configurations and form complex geometries. For instance, the crystal structure of a related compound showed that the pyrimidine ring is slightly nonplanar, with the compound crystallizing in the monoclinic system and featuring weak intermolecular interactions (Akkurt et al., 2003).
Chemical Reactions and Properties
Pyrimidinones engage in a variety of chemical reactions, including condensation, substitution, and complexation with metals, reflecting their reactive nature and chemical versatility. For example, novel organotin(IV) complexes with pyrimidinone derivatives have been synthesized, showcasing the ability of these compounds to form complexes with metals, which is critical for their potential application in materials science and catalysis (Singh, Singh, & Bhanuka, 2016).
Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Properties and Structural Analysis 1-Phenyl-2-pyrimidin-4-ylethanone derivatives are significant due to their presence in DNA and RNA as nitrogenous bases. These heterocyclic aromatic compounds are prominent in medicine and nonlinear optics (NLO) fields. Notably, phenyl pyrimidine derivatives have been studied for their NLO properties, indicating their potential in optoelectronic hi-tech applications. DFT calculations and photophysical properties assessed through time-dependent DFT have revealed their significant NLO character, making them promising candidates for future optical technologies (Hussain et al., 2020).
Structural Characterization and Crystallography The structural parameters of 1-Phenyl-2-pyrimidin-4-ylethanone derivatives have been meticulously analyzed through various techniques such as single-crystal X-ray diffraction. This structural analysis plays a crucial role in understanding the molecular configuration and properties, which is fundamental in fields such as material science and molecular chemistry (Akkurt et al., 2003).
Antimicrobial and Antitubercular Activities Some novel pyrimidine derivatives of 1-Phenyl-2-pyrimidin-4-ylethanone have been synthesized and screened for their antimicrobial and antitubercular activities. These compounds have shown promising results against a range of pathogens, indicating their potential use in developing new therapeutic agents (Bhat et al., 2014).
Synthesis and Characterization in Medicinal Chemistry The synthesis and characterization of 1-Phenyl-2-pyrimidin-4-ylethanone derivatives are crucial in medicinal chemistry for developing new drugs with potential therapeutic effects. These compounds have been explored for various biological activities, with some showing significant results in cytotoxicity against certain cancer cell lines, indicating their potential in cancer therapy (Hosamani et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-phenyl-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDUPABHTHYHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375473 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-pyrimidin-4-ylethanone | |
CAS RN |
36912-83-1 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



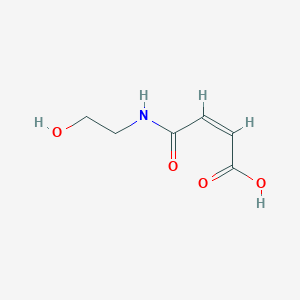
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
